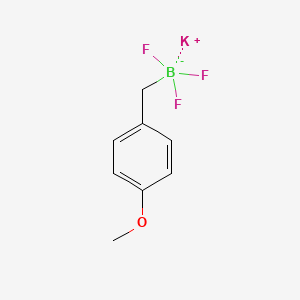
Trifluoro(4-méthoxybenzyl)borate de potassium
Vue d'ensemble
Description
Potassium trifluoro(4-methoxybenzyl)borate is an organoboron compound that has garnered attention in various scientific fields due to its unique properties and applications. This compound is characterized by the presence of a trifluoroborate group attached to a 4-methoxybenzyl moiety, making it a valuable reagent in organic synthesis and other chemical processes.
Applications De Recherche Scientifique
Potassium trifluoro(4-methoxybenzyl)borate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound can be employed in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: In the chemical industry, it is utilized for the synthesis of various organic compounds and materials.
Mécanisme D'action
Target of Action
Potassium trifluoro(4-methoxybenzyl)borate is primarily used in the field of organic synthesis . Its primary targets are organic compounds that undergo Suzuki Cross-Coupling reactions . These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in the synthesis of various organic compounds.
Mode of Action
In Suzuki Cross-Coupling reactions, potassium trifluoro(4-methoxybenzyl)borate acts as a potent surrogate for boronic acids . It interacts with its targets by donating its boron atom, which subsequently forms a bond with a carbon atom of another molecule. This results in the formation of a new carbon-carbon bond, thereby facilitating the synthesis of complex organic compounds.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in aqueous environments. Its impact on bioavailability would depend on the specific context of its use.
Action Environment
The action, efficacy, and stability of potassium trifluoro(4-methoxybenzyl)borate can be influenced by various environmental factors. For instance, it should be stored in cool, dry conditions in well-sealed containers to maintain its stability . Furthermore, it is soluble in water , which can influence its action and efficacy in aqueous environments. Other factors, such as pH and temperature, could also potentially impact its action.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methoxybenzyl)borate typically involves the reaction of 4-methoxybenzyl chloride with potassium trifluoroborate under specific conditions. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with the addition of a base like potassium carbonate to facilitate the formation of the trifluoroborate salt.
Industrial Production Methods: On an industrial scale, the production of potassium trifluoro(4-methoxybenzyl)borate involves large-scale reactions under controlled conditions to ensure purity and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium trifluoro(4-methoxybenzyl)borate is known to undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding boronic acid derivative.
Reduction: Reduction reactions can lead to the formation of different organoboron species.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions often use oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction reactions may involve reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reactions typically require nucleophiles such as amines or alcohols, and may be carried out in solvents like methanol or ethanol.
Major Products Formed:
Oxidation reactions yield boronic acids.
Reduction reactions produce organoboron compounds with different functional groups.
Substitution reactions result in the formation of various substituted borates.
Comparaison Avec Des Composés Similaires
Potassium trifluoroborate salts
Boronic acids
Boronate esters
Organoboranes
Propriétés
IUPAC Name |
potassium;trifluoro-[(4-methoxyphenyl)methyl]boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O.K/c1-13-8-4-2-7(3-5-8)6-9(10,11)12;/h2-5H,6H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCVMFMOAPUMWGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1=CC=C(C=C1)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672220 | |
| Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900810-91-5 | |
| Record name | Potassium trifluoro[(4-methoxyphenyl)methyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















